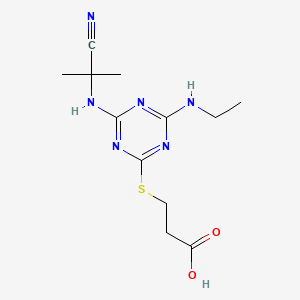

Cyanazine-3-mercaptopropanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H18N6O2S |

|---|---|

Molekulargewicht |

310.38 g/mol |

IUPAC-Name |

3-[[4-(2-cyanopropan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C12H18N6O2S/c1-4-14-9-15-10(18-12(2,3)7-13)17-11(16-9)21-6-5-8(19)20/h4-6H2,1-3H3,(H,19,20)(H2,14,15,16,17,18) |

InChI-Schlüssel |

SBUQWANEDYMKNF-UHFFFAOYSA-N |

Kanonische SMILES |

CCNC1=NC(=NC(=N1)SCCC(=O)O)NC(C)(C)C#N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Cyanazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanazine (B135985), a member of the triazine class of herbicides, has been utilized for the control of annual grasses and broadleaf weeds.[1] Its mode of action involves the inhibition of photosynthesis, a vital process for plant survival. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, synthesis, and toxicity of cyanazine, tailored for a scientific audience. All quantitative data is summarized in structured tables, and key processes are visualized through detailed diagrams.

Chemical Structure and Identification

Cyanazine is chemically known as 2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile.[1] It is a white crystalline solid, odorless, and belongs to the s-triazine chemical family.[2]

Table 1: Chemical Identification of Cyanazine

| Identifier | Value |

| IUPAC Name | 2-{[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile[1] |

| CAS Number | 21725-46-2[1] |

| Molecular Formula | C₉H₁₃ClN₆[3] |

| Molecular Weight | 240.70 g/mol [2] |

| Canonical SMILES | CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N[1] |

| InChI Key | MZZBPDKVEFVLFF-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of cyanazine are crucial for understanding its environmental fate and behavior.

Table 2: Physicochemical Properties of Cyanazine

| Property | Value |

| Melting Point | 167-169 °C[2] |

| Water Solubility | 171 mg/L at 25 °C[2] |

| Vapor Pressure | 2.1 x 10⁻⁹ mmHg at 20 °C[4] |

| Octanol-Water Partition Coefficient (log Kow) | 2.22[2] |

| pKa | 1.06 (weak base) |

| Solubility in Organic Solvents | Chloroform: 210 g/L; Ethanol: 45 g/L; Benzene: 15 g/L; Hexane: 1.5 g/L[2] |

Herbicidal Mechanism of Action

Cyanazine's herbicidal activity stems from its ability to inhibit photosynthesis. Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Cyanazine binds to the D1 protein (also known as the psbA protein) within the PSII reaction center. This binding occurs at the QB-binding niche, effectively blocking the binding of plastoquinone (B1678516), the native electron acceptor. The interruption of electron flow from the primary quinone acceptor (QA) to plastoquinone halts the entire photosynthetic process, leading to the accumulation of reactive oxygen species and subsequent cellular damage, ultimately causing plant death.

Metabolic Pathways

Cyanazine undergoes metabolic transformation in various organisms, including plants and mammals. The primary routes of metabolism involve N-dealkylation, hydrolysis, and conjugation.

Plant Metabolism

In plants, cyanazine is metabolized through hydrolysis of the chlorine atom to a hydroxyl group, N-de-ethylation, and conversion of the nitrile group to a carboxylic acid.

Mammalian Metabolism

In mammals, cyanazine is rapidly absorbed and metabolized. The main pathways include N-de-ethylation and conjugation with glutathione. The resulting metabolites are then excreted primarily through urine and feces.

Chemical Synthesis

The industrial synthesis of cyanazine typically starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process involves a sequential nucleophilic substitution of the chlorine atoms.

-

First Substitution: Cyanuric chloride is reacted with ethylamine (B1201723) at a low temperature (0-5 °C) to replace one chlorine atom, forming 2-chloro-4-(ethylamino)-6-chloro-1,3,5-triazine.

-

Second Substitution: The resulting intermediate is then reacted with 2-amino-2-methylpropanenitrile (B28548) at a slightly elevated temperature to replace a second chlorine atom, yielding the final product, cyanazine.

Toxicity Profile

Cyanazine exhibits moderate acute toxicity to mammals and is slightly to moderately toxic to aquatic organisms and birds.

Table 3: Acute Toxicity of Cyanazine

| Organism | Test | Result |

| Rat | Oral LD50 | 182 - 334 mg/kg[2] |

| Dermal LD50 | >1200 mg/kg[2] | |

| Mouse | Oral LD50 | 380 mg/kg[2] |

| Rabbit | Oral LD50 | 141 mg/kg[2] |

| Dermal LD50 | >2000 mg/kg[2] | |

| Bobwhite Quail | Oral LD50 | 400 mg/kg[2] |

| Mallard Duck | Oral LD50 | >2000 mg/kg[2] |

| Rainbow Trout | 96-hr LC50 | 10.0 mg/L |

| Bluegill Sunfish | 96-hr LC50 | 16.0 mg/L |

| Daphnia magna | 48-hr EC50 | 1.5 mg/L |

| Algae (Selenastrum capricornutum) | 96-hr EC50 | 0.05 mg/L |

Experimental Protocols

Determination of Physicochemical Properties

The following are generalized protocols based on OECD guidelines for the determination of key physicochemical properties.

1. Melting Point (OECD Guideline 102)

-

Principle: The temperature at which the phase transition from solid to liquid occurs is determined.

-

Apparatus: Capillary tube melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of cyanazine is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

-

2. Water Solubility (OECD Guideline 105 - Flask Method)

-

Principle: A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is determined analytically.

-

Procedure:

-

An excess amount of cyanazine is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove undissolved solid.

-

The concentration of cyanazine in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

3. Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107 - Shake Flask Method)

-

Principle: The ratio of the concentration of a chemical in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium is determined.

-

Procedure:

-

A known volume of n-octanol and water are placed in a flask.

-

A small amount of cyanazine is added.

-

The flask is shaken until equilibrium is reached.

-

The octanol and water phases are separated by centrifugation.

-

The concentration of cyanazine in each phase is determined analytically.

-

The partition coefficient (Kow) is calculated as the ratio of the concentration in octanol to the concentration in water. Log Kow is then calculated.

-

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC-UV) for Cyanazine in Water

-

Principle: Cyanazine is separated from other components in a water sample by HPLC and quantified by its ultraviolet (UV) absorbance.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

-

Reagents:

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Cyanazine analytical standard

-

-

Procedure:

-

Sample Preparation:

-

Filter the water sample through a 0.45 µm filter to remove particulate matter.

-

If necessary, perform a solid-phase extraction (SPE) for pre-concentration and cleanup.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection Wavelength: 220 nm.

-

-

Calibration:

-

Prepare a series of standard solutions of cyanazine in the mobile phase at known concentrations.

-

Inject each standard and construct a calibration curve by plotting peak area versus concentration.

-

-

Analysis:

-

Inject the prepared water sample.

-

Identify the cyanazine peak based on its retention time compared to the standard.

-

Quantify the concentration of cyanazine in the sample by comparing its peak area to the calibration curve.

-

-

References

An In-depth Technical Guide to the Physicochemical Properties of Cyanazine Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanazine (B135985) acid (2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid) is a principal degradation product of the triazine herbicide, cyanazine. The physicochemical properties of this metabolite are critical for understanding its environmental fate, transport, and potential biological interactions. This guide provides a comprehensive overview of the known physicochemical characteristics of cyanazine acid, details relevant experimental protocols for their determination, and visualizes its formation pathway.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanoic acid | PubChem |

| CAS Number | 36576-43-9 | PubChem |

| Molecular Formula | C₉H₁₄ClN₅O₂ | PubChem |

| Molecular Weight | 259.69 g/mol | PubChem |

| Boiling Point (Predicted) | 485.6 °C at 760 mmHg | Echemi |

| Density (Predicted) | 1.437 g/cm³ | Echemi |

| Flash Point (Predicted) | 247.5 °C | Echemi |

| Refractive Index (Predicted) | 1.635 | Echemi |

| XLogP3 (Predicted) | 2.1 | PubChem |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of cyanazine acid are not specifically published. However, standardized methods, such as those provided by the OECD Guidelines for the Testing of Chemicals, are applicable.

Determination of pKa (Dissociation Constant)

The dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at different pH values, which in turn affects its solubility, absorption, and transport.

Methodology: Titration Method (General Protocol based on OECD Guideline 112) [1][2][3][4]

-

Preparation of the Test Solution: A precise amount of cyanazine acid is dissolved in purified water, often with the addition of a co-solvent if solubility is low. The concentration is typically in the range of 0.01 to 0.1 M.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a substance with a carboxylic acid group, this would be the point at which half of the acid has been neutralized by the base.

Determination of Water Solubility

Water solubility is a key determinant of a compound's environmental mobility and bioavailability.

Methodology: Flask Method (General Protocol based on OECD Guideline 105) [5][6][7][8][9]

-

Equilibration: An excess amount of cyanazine acid is added to a flask containing purified water of a known temperature (e.g., 20 °C).

-

Agitation: The mixture is agitated (e.g., shaken or stirred) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved substance.

-

Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration.

-

Concentration Analysis: The concentration of cyanazine acid in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11][12]

-

Replicate Analysis: The experiment is repeated to ensure the reproducibility of the results.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a compound.

Methodology: Capillary Method [13][14][15][16][17]

-

Sample Preparation: A small amount of dry, powdered cyanazine acid is packed into a thin-walled capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point.

Signaling Pathways and Logical Relationships

Cyanazine Degradation Pathway

Cyanazine acid is a key metabolite in the environmental degradation of cyanazine. The primary transformation involves the hydrolysis of the nitrile group to a carboxylic acid.

Generalized Triazine Herbicide Mode of Action

While specific signaling pathways for cyanazine acid are not well-documented, it is relevant to understand the primary mechanism of action of its parent compound, cyanazine, and other triazine herbicides. These compounds are known inhibitors of photosynthesis in plants.

Conclusion

This technical guide summarizes the currently available, though limited, physicochemical data for cyanazine acid. The provided experimental protocols, based on established international guidelines, offer a framework for the determination of its key properties. Further research is necessary to obtain comprehensive experimental data for cyanazine acid to fully characterize its behavior and potential impacts. The visualization of its formation from cyanazine and the general mode of action of triazine herbicides provide a logical context for its relevance in environmental and biological studies.

References

- 1. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 2. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. filab.fr [filab.fr]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 11. ars.usda.gov [ars.usda.gov]

- 12. epa.gov [epa.gov]

- 13. jk-sci.com [jk-sci.com]

- 14. westlab.com [westlab.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

The Rise and Fall of Cyanazine: A Technical History of its Use in Agriculture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanazine (B135985), a triazine herbicide, was a cornerstone of weed management in major agricultural crops for three decades. Introduced in 1971, its efficacy against a broad spectrum of weeds led to its widespread adoption, particularly in corn production. However, growing concerns over its environmental persistence and adverse health effects, including developmental and carcinogenic risks, prompted intensive regulatory scrutiny. This ultimately culminated in a voluntary phase-out and subsequent ban in the United States and the European Union by the early 2000s. This technical guide provides a comprehensive history of cyanazine's use in agriculture, detailing its mode of action, toxicological profile, environmental fate, and the regulatory decisions that led to its discontinuation. Quantitative data on its usage and toxicity are presented, along with detailed experimental protocols from key studies that shaped our understanding of this once-prevalent herbicide.

Introduction

First registered in 1971 by Shell Chemical Company, cyanazine, sold under trade names such as Bladex and Fortrol, quickly became a vital tool for farmers.[1][2] As a member of the triazine chemical family, it provided cost-effective, broad-spectrum control of both grasses and broadleaf weeds.[3] Its primary use was in corn production, but it was also applied to cotton, grain sorghum, and wheat fallow.[4][5] At its peak in the early 1990s, an estimated 30-35 million pounds of cyanazine were applied annually in the United States, making it one of the most widely used herbicides.[1]

However, the very properties that made cyanazine an effective herbicide also raised environmental and health concerns. Its persistence in soil and water led to widespread contamination of ground and surface water.[1][5] Toxicological studies in laboratory animals revealed its potential as a teratogen (causing birth defects) and a carcinogen.[1][6] These findings triggered a Special Review by the U.S. Environmental Protection Agency (EPA) in the mid-1980s and again in the 1990s, a process reserved for pesticides suspected of posing unreasonable risks to human health or the environment.[7][8] This heightened scrutiny, coupled with public pressure, ultimately led to a voluntary agreement with the manufacturers to phase out its use.[8] In the European Union, a similar trajectory unfolded, with cyanazine being denied inclusion in the list of approved active substances, leading to a ban.

This whitepaper delves into the technical history of cyanazine, providing researchers, scientists, and drug development professionals with a detailed understanding of its agricultural legacy, from its chemical properties and mode of action to the scientific evidence that led to its removal from the market.

Chemical Properties and Formulations

Cyanazine, with the chemical name 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile, is a white crystalline solid.[3] It was typically formulated as a wettable powder, flowable suspension, or in granular form for application.[4]

Mode of Action in Target Weeds

Cyanazine is a selective, systemic herbicide that acts by inhibiting photosynthesis.[8] It is absorbed by both the roots and leaves of plants.[8] Its primary mechanism of action is the blockage of electron transport in Photosystem II (PSII) of the photosynthetic electron transport chain.[9]

dot

As depicted in Figure 1, cyanazine binds to the D1 protein of the PSII complex, specifically at the binding site of plastoquinone B (QB). This binding prevents the transfer of electrons from plastoquinone A (QA) to QB, thereby interrupting the flow of electrons to the plastoquinone pool. The blockage of electron transport leads to a buildup of highly reactive molecules that cause lipid and protein membrane destruction, ultimately leading to cell death and the demise of the weed.[10]

Quantitative Data

The use of cyanazine grew steadily after its introduction, peaking in the early 1990s before declining due to regulatory pressures. The following tables summarize key quantitative data related to its agricultural use, toxicity, and environmental concentrations.

Table 1: Estimated Annual Agricultural Use of Cyanazine in the United States (1992-2002)

| Year | Estimated Use (in millions of pounds) |

| 1992 | 25 - 30 |

| 1993 | 30 - 35[1] |

| 1994 | 28 - 33 |

| 1995 | 25 - 30 |

| 1996 | 23 - 28[8] |

| 1997 | 20 - 25 |

| 1998 | 15 - 20 |

| 1999 | 10 - 15 |

| 2000 | 5 - 10 |

| 2001 | < 5 |

| 2002 | Use prohibited after December 31[5] |

Data compiled from USGS National Water-Quality Assessment Program and EPA reports.[11]

Table 2: Recommended Application Rates of Cyanazine for Corn

| Application Timing | Rate (lbs active ingredient per acre) |

| Pre-emergence | 1.25 - 4.75[4] |

| Post-emergence | 1.2 - 2.0[4] |

Table 3: Summary of Toxicological Data for Cyanazine

| Study Type | Species | Endpoint | Value |

| Acute Oral LD50 | Rat (male) | 334 mg/kg[4] | |

| Acute Oral LD50 | Rat (female) | 182 mg/kg[1] | |

| Acute Dermal LD50 | Rabbit | >2000 mg/kg[1] | |

| Chronic Toxicity (2-year) | Rat | NOAEL | 1.25 mg/kg/day[12] |

| Developmental Toxicity | Rat | NOAEL | < 5 mg/kg/day[12] |

| Developmental Toxicity | Rabbit | NOAEL | 1 mg/kg/day[12] |

| Carcinogenicity | Rat (female) | LOAEL | 5 mg/kg (in diet)[6] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level

Table 4: Environmental Concentrations of Cyanazine and its Degradates

| Matrix | Location | Analyte | Concentration Range |

| Groundwater | 15 U.S. States (mid-1990s) | Cyanazine | Up to 29 ppb[1] |

| Surface Water | 30 U.S. States (mid-1990s) | Cyanazine | Not specified |

| Groundwater | Iowa (1999) | Cyanazine | Detected in 3.1% of wells |

| DCAC (degradate) | Detected in 32.8% of wells[13] | ||

| CAC (degradate) | Detected in 29.7% of wells[13] | ||

| CAM (degradate) | Detected in 17.2% of wells[13] |

Experimental Protocols

The toxicological and environmental fate studies of cyanazine were crucial in the regulatory decisions regarding its use. The following sections provide an overview of the methodologies for key experiments.

Developmental Toxicity Study (based on OECD Guideline 414)

A prenatal developmental toxicity study is designed to assess the adverse effects of a substance on the pregnant female and the developing embryo and fetus.[13][14]

-

Test Animals: Typically pregnant rats (e.g., Fischer 344 or Sprague-Dawley strains) and rabbits (e.g., New Zealand White).[12][15]

-

Administration: Cyanazine was administered orally by gavage to pregnant females during the period of major organogenesis (e.g., gestation days 6 through 15 for rats).[12]

-

Dose Levels: A control group receiving the vehicle (e.g., corn oil) and at least three dose levels of cyanazine were used. Dose levels were selected to establish a dose-response relationship, with the highest dose expected to produce some maternal toxicity but not mortality.

-

Observations:

-

Maternal: Daily clinical observations, weekly body weight measurements, and food consumption. At termination, a full necropsy is performed.

-

Fetal: Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

-

-

Data Analysis: Statistical analyses are performed to compare the treated groups with the control group for both maternal and fetal endpoints. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal and developmental toxicity are determined.

dot

Soil Adsorption/Desorption Study

These studies are conducted to determine the potential for a pesticide to move through the soil profile and reach groundwater.

-

Soil Samples: A minimum of three different soil types with varying textures, organic matter content, and pH are used.

-

Adsorption Phase: A known concentration of radiolabeled cyanazine in a solution (e.g., 0.01 M CaCl2) is added to a known mass of soil. The soil-solution slurry is agitated for a predetermined time to reach equilibrium. The concentration of cyanazine remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference.

-

Desorption Phase: After the adsorption phase, the supernatant is replaced with a pesticide-free solution, and the slurry is agitated again. The amount of cyanazine that desorbs from the soil into the solution is measured. This can be repeated several times to assess the strength of adsorption.

-

Data Analysis: The adsorption and desorption data are used to calculate the Freundlich adsorption coefficient (Kf) and the soil organic carbon-water (B12546825) partitioning coefficient (Koc), which are indicators of the pesticide's mobility in soil.

Toxicological Effects in Non-Target Organisms

While effective at controlling weeds, cyanazine exhibited significant toxicity in non-target organisms, particularly mammals. The primary concerns were its teratogenic and carcinogenic potential.[1]

Endocrine Disruption and Reproductive Toxicity

Cyanazine, like other triazine herbicides, has been identified as a potential endocrine disruptor.[8] Studies have shown that triazines can interfere with the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproduction.[16] Exposure to atrazine (B1667683), a closely related triazine, has been shown to alter the release of gonadotropin-releasing hormone (GnRH), leading to downstream effects on luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][16] This disruption of normal hormone signaling can lead to reproductive problems.

Furthermore, triazines have been shown to affect steroidogenesis, the process of hormone synthesis.[15] They can alter the expression of genes involved in the production of steroid hormones like testosterone (B1683101) and estrogen.[15]

dot

Carcinogenicity

Cyanazine was classified by the EPA as a Group C "possible human carcinogen" based on studies showing an increased incidence of mammary tumors in female rats.[5] The proposed mechanism for this carcinogenicity is through a hormonal pathway, similar to that of atrazine.[6]

Environmental Fate and Transport

Cyanazine is moderately persistent in the environment. Its half-life in soil can range from two to 14 weeks, depending on soil type and environmental conditions.[17] The primary route of degradation in soil is microbial action.[3]

Due to its moderate water solubility and relatively weak adsorption to soil particles, cyanazine has a significant potential to leach into groundwater and move into surface water via runoff.[17] This mobility led to its frequent detection in water sources in agricultural areas.[1] Numerous studies by the U.S. Geological Survey (USGS) have documented the presence of cyanazine and its degradation products, such as cyanazine acid (CAC) and deethylcyanazine acid (DCAC), in groundwater.[11][13] Notably, the degradates were often found more frequently and at higher concentrations than the parent compound, indicating long-term persistence of these breakdown products in the environment.[13]

Regulatory History and Discontinuation

The growing body of scientific evidence on the health and environmental risks of cyanazine led to a series of regulatory actions in the United States and the European Union.

United States

-

1985: The EPA initiated a Special Review of cyanazine due to concerns about its potential to cause birth defects.[7]

-

1994: A second Special Review was initiated for cyanazine, along with atrazine and simazine, focusing on carcinogenic risk and groundwater contamination.[8]

-

1995: In response to the Special Review, the primary manufacturer, DuPont, voluntarily agreed to a phase-out of cyanazine.[3]

-

1996: The EPA terminated the Special Review, citing the voluntary cancellation as a measure that would mitigate the identified risks.[8]

-

1999: The sale of cyanazine by manufacturers was discontinued (B1498344) on December 31.[8]

-

2002: The use of existing stocks of cyanazine was prohibited after December 31.[18]

dot

European Union

In the European Union, cyanazine was also subject to a rigorous review process. Under Council Directive 91/414/EEC, existing pesticides were re-evaluated to ensure they met modern safety standards. Commission Regulation (EC) No 2076/2002 officially documented the decision not to include cyanazine in Annex I of the directive, which lists approved active substances.[1] This non-inclusion effectively constituted a ban on the use of cyanazine as a plant protection product within the EU, with member states required to withdraw authorizations for products containing it. The phase-out for most uses was completed by the end of 2003, with some essential uses granted a short extension.[12]

Conclusion

The history of cyanazine in agriculture is a compelling case study in the life cycle of a pesticide. Its initial success was driven by its agronomic benefits, but this was ultimately overshadowed by a growing understanding of its environmental and toxicological risks. The story of cyanazine highlights the importance of continuous scientific evaluation and the role of regulatory frameworks in protecting human health and the environment. For researchers and professionals in drug and pesticide development, the legacy of cyanazine underscores the critical need to consider not only efficacy but also the long-term consequences of a chemical's interaction with biological systems and the environment. The detailed data and methodologies presented in this guide serve as a valuable resource for understanding the scientific and regulatory landscape that governs the use of agricultural chemicals.

References

- 1. eur-lex.europa.eu [eur-lex.europa.eu]

- 2. academic.oup.com [academic.oup.com]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review [mdpi.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. Commission Regulation (EC) No 2076/2002 of 20 November 2002 extending the time period referred to in Article 8(2) of Council Directive 91/414/EEC and concerning the non-inclusion of certain active substances in Annex I to that Directive and the withdrawal of authorisations for plant protection products containing these substances (Text with EEA relevance) [legislation.gov.uk]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Herbicide - Wikipedia [en.wikipedia.org]

- 10. oecd.org [oecd.org]

- 11. pan-europe.info [pan-europe.info]

- 12. pcs.agriculture.gov.ie [pcs.agriculture.gov.ie]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. Triazine herbicides and their chlorometabolites alter steroidogenesis in BLTK1 murine Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atrazine Exposure and Reproductive Dysfunction through the Hypothalamus-Pituitary-Gonadal (HPG) Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.who.int [cdn.who.int]

- 18. Understanding the effects of atrazine on steroidogenesis in rat granulosa and H295R adrenal cortical carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanazine (B135985), a triazine herbicide, undergoes significant degradation in the environment, primarily through microbial and chemical processes in soil and, to a lesser extent, in water. Understanding the transformation of cyanazine is critical for assessing its environmental fate, persistence, and potential toxicological impact of its metabolites. This guide provides a comprehensive overview of the primary degradation products of cyanazine, presenting quantitative data on its degradation kinetics, detailed experimental protocols for its study, and visual representations of its degradation pathways. The principal degradation pathways involve the hydrolysis of the nitrile group to an amide and subsequently to a carboxylic acid, as well as N-de-ethylation. The rate of degradation is significantly influenced by environmental factors such as soil type, pH, temperature, and moisture content.

Primary Degradation Products of Cyanazine

The degradation of cyanazine in soil and water leads to the formation of several key metabolites. The primary degradation products consistently identified in environmental matrices are:

-

Cyanazine amide (CAM) (IN-BV453): Formed through the hydrolysis of the nitrile group of cyanazine.[1] This is often the first and a predominant metabolite found in soil.[1][2]

-

Cyanazine acid (CAC) (IN-BV424): Results from the further hydrolysis of the amide group of cyanazine amide.[1][2]

-

Deethylcyanazine (DEC): Formed via the removal of the ethyl group from the parent cyanazine molecule.[3]

-

Deethylcyanazine acid (DCAC): A metabolite resulting from both de-ethylation and hydrolysis of the nitrile group to a carboxylic acid.[3][4]

-

Deethylcyanazine amide (DCAM): A metabolite resulting from both de-ethylation and hydrolysis of the nitrile group to an amide.[5]

-

Hydroxylated Metabolites: In some pathways, the chlorine atom on the triazine ring is replaced by a hydroxyl group, leading to compounds such as 2-hydroxy-4-ethylamino-6-(1-carboxy-1-methylamino)-s-triazine.[2][6][7]

-

Cyanuric Acid: The ultimate breakdown product of the triazine ring under certain aerobic and anaerobic conditions.[8][9][10]

Quantitative Data on Cyanazine Degradation

The persistence of cyanazine in the environment is typically quantified by its half-life (DT50), which can vary significantly based on environmental conditions. Microbial activity is a primary driver of its degradation in soil.[11][12]

Half-life of Cyanazine in Soil under Various Conditions

| Soil Type | Temperature (°C) | Moisture Content | pH | Half-life (days) | Reference(s) |

| Sandy Clay Loam (air-dried) | 22 | Field Capacity | Not Specified | 14 - 28 | [11] |

| Sandy Loam | 22 | Field Capacity | Not Specified | 49 - 70 | [11] |

| Clay Soil | 22 | Field Capacity | Not Specified | 70 - 98 | [11] |

| Inceptisol | 15 | 60% | 7.8 | 38.50 | [6] |

| Inceptisol | 25 | 60% | 7.8 | 10.66 | [6] |

| Inceptisol | 35 | 60% | 7.8 | 5.87 | [6] |

| Inceptisol | 45 | 60% | 7.8 | 23.90 | [6] |

| Inceptisol | 25 | 15% | 7.8 | 46.2 | [6] |

| Inceptisol | 25 | 80% | 7.8 | 10.50 | [6] |

| Inceptisol | 25 | Not Specified | 4.0 | 4.85 | [13] |

| Inceptisol | 25 | Not Specified | 10.0 | 16.11 | [13] |

| Unsterilized Soil | Not Specified | Not Specified | Not Specified | 9.84 | [6] |

| Sterilized Soil | Not Specified | Not Specified | Not Specified | 61.72 | [6] |

Occurrence of Cyanazine and its Degradates in Groundwater

A study of 64 municipal wells in Iowa, USA, highlighted the prevalence of cyanazine degradates over the parent compound in groundwater.

| Compound | Frequency of Detection (%) | Contribution to Total Measured Concentration (%) | Reference(s) |

| Cyanazine | 3.1 | 0.2 | [3][4] |

| Cyanazine Amide (CAM) | 17.2 | Not Specified | [3][4] |

| Cyanazine Acid (CAC) | 29.7 | 18.4 | [3][4] |

| Deethylcyanazine (DEC) | 3.1 | Not Specified | [3][4] |

| Deethylcyanazine Acid (DCAC) | 32.8 | 74.1 | [3][4] |

Experimental Protocols

Soil Incubation and Degradation Study

This protocol is a composite based on methodologies described in the literature for assessing cyanazine degradation in soil under laboratory conditions.[6][12]

Objective: To determine the rate of cyanazine degradation and the formation of its primary metabolites in soil under controlled conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

Analytical grade cyanazine and its primary metabolite standards (CAM, CAC, DEC, DCAC)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Calcium chloride (CaCl₂)

-

Incubator

-

Shaker

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm)

-

HPLC system with UV or MS/MS detector

Procedure:

-

Soil Preparation: Air-dry the soil and sieve it through a 2 mm mesh. Characterize the soil for properties such as pH, organic matter content, and texture.

-

Fortification: Prepare a stock solution of cyanazine in a suitable solvent (e.g., methanol). Add the stock solution to the soil to achieve the desired initial concentration (e.g., 1-5 mg/kg). Thoroughly mix the soil to ensure uniform distribution.

-

Incubation: Place a known amount of the fortified soil (e.g., 50 g) into individual incubation vessels (e.g., glass jars). Adjust the soil moisture to the desired level (e.g., 60% of water holding capacity) with deionized water. Seal the vessels and place them in an incubator at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 45, and 60 days), remove triplicate samples for analysis. Store samples at -20°C if not analyzed immediately.

-

Extraction:

-

To a 20 g subsample of soil, add 50 mL of an extraction solvent (e.g., acetonitrile or methanol/water mixture).

-

Shake the mixture for a specified period (e.g., 1-2 hours) on a mechanical shaker.

-

Centrifuge the sample to separate the soil from the supernatant.

-

Collect the supernatant. Repeat the extraction process on the soil pellet two more times and combine the supernatants.

-

-

Concentration and Cleanup: Concentrate the combined extract using a rotary evaporator. The extract may be further cleaned up using solid-phase extraction (SPE) if necessary.

-

Analysis: Analyze the final extract for cyanazine and its degradation products using HPLC-UV or LC-MS/MS.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method for the analysis of cyanazine and its metabolites.[1][14]

-

Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV or MS/MS detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or ammonium (B1175870) acetate, depending on the detector). For example, an isocratic mobile phase of 55:45 water/methanol.[14]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-50 µL.

-

Detector Wavelength: 220-230 nm for UV detection.

-

Quantification: Create a calibration curve using analytical standards of cyanazine and its metabolites.

Visualizations

Cyanazine Degradation Pathway

Caption: Primary degradation pathways of cyanazine in soil and water.

Experimental Workflow for Cyanazine Degradation Study

Caption: A typical experimental workflow for studying cyanazine degradation in soil.

References

- 1. health.state.mn.us [health.state.mn.us]

- 2. researchgate.net [researchgate.net]

- 3. Soil type and tillage effects on sorption of cyanazine and degradation products | Weed Science | Cambridge Core [cambridge.org]

- 4. Inhibition of atrazine degradation by cyanazine and exogenous nitrogen in bacterial isolate M91-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. pjoes.com [pjoes.com]

- 7. cdn.who.int [cdn.who.int]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ملف:Degradation Pathway of Cyanazine.jpg - ويكيبيديا [ar.wikipedia.org]

- 11. ccme.ca [ccme.ca]

- 12. ars.usda.gov [ars.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cyanazine and Its Primary Metabolite, Cyanazine Amide

This technical guide provides a comprehensive overview of the herbicide cyanazine (B135985) and its significant metabolite, cyanazine amide, tailored for researchers, scientists, and drug development professionals. This document delves into their chemical properties, mechanisms of action, metabolic pathways, toxicological profiles, and analytical methodologies.

Chemical and Physical Properties

Cyanazine is a triazine herbicide historically used for the control of annual grasses and broadleaf weeds.[1][2] Its primary degradation product in the environment is cyanazine amide. The key chemical and physical properties of both compounds are summarized below.

Table 1: Chemical and Physical Properties of Cyanazine and Cyanazine Amide

| Property | Cyanazine | Cyanazine Amide |

| CAS Number | 21725-46-2[1] | 36576-42-8[3][4] |

| IUPAC Name | 2-{[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino}-2-methylpropanenitrile[1][5] | 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanamide[4] |

| Molecular Formula | C₉H₁₃ClN₆[1] | C₉H₁₅ClN₆O[4] |

| Molecular Weight | 240.70 g/mol [1][2] | 258.71 g/mol [4] |

| Appearance | White crystalline solid[1][2] | White solid |

| Melting Point | 167.5–169°C[5] | Not available |

| Water Solubility | 171 mg/L at 25°C[2] | More polar than cyanazine |

| Log P (Octanol-Water Partition Coefficient) | 2.22[1] | Not available |

Mechanism of Action

Cyanazine's primary mechanism of action as a herbicide is the inhibition of photosynthesis.[1][6] It specifically targets Photosystem II (PSII) in the chloroplasts of plants. By binding to the D1 protein in the PSII complex, cyanazine blocks the electron transport chain between the primary electron acceptor (Q) and the plastoquinone (B1678516) pool.[1][7] This disruption halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to plant death.

Caption: Inhibition of electron transport in Photosystem II by cyanazine.

Metabolism

Cyanazine undergoes metabolic transformation in both plants and animals. The primary metabolic pathways include N-dealkylation, hydrolysis of the nitrile group to an amide (forming cyanazine amide), and conjugation with glutathione (B108866).[1][8]

In mammals, cyanazine is rapidly absorbed and metabolized.[8] The major routes of degradation are N-de-ethylation and conversion of the cyano group to an amide, forming cyanazine amide.[9] Further hydrolysis can lead to the corresponding carboxylic acid. Dechlorination via glutathione conjugation also occurs, with metabolites primarily excreted in urine and feces.[8][9]

In soil and water, microbial degradation plays a key role in the breakdown of cyanazine, with cyanazine amide being a major and often more mobile degradation product.[5]

Caption: Simplified metabolic pathways of cyanazine.

Toxicological Profile

The toxicological effects of cyanazine have been studied in various animal models. It is classified as moderately toxic upon acute oral exposure.[2]

Table 2: Acute Toxicity of Cyanazine

| Species | Route | LD₅₀ | Reference |

| Rat (oral) | Oral | 149 - 332 mg/kg | [2][5] |

| Mouse (oral) | Oral | 380 mg/kg | [2][5] |

| Rabbit (oral) | Oral | 141 mg/kg | [2][5] |

| Rabbit (dermal) | Dermal | >2000 mg/kg | [2] |

Chronic exposure to cyanazine has been associated with developmental and reproductive toxicity in animal studies, including effects such as decreased fetal viability and birth defects at maternally toxic doses.[2][9] Due to its potential for teratogenicity and groundwater contamination, its use has been restricted.[2]

Experimental Protocols

The analysis of cyanazine and cyanazine amide in environmental and biological matrices typically involves chromatographic methods, which offer high sensitivity and selectivity.

Determination of Cyanazine and Metabolites in Water

This protocol is a generalized procedure based on common methods for the analysis of triazine herbicides in water samples.

Objective: To quantify the concentration of cyanazine and cyanazine amide in water samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Water sample (1 L)

-

Methylene (B1212753) chloride or other suitable solvent

-

Anhydrous sodium sulfate (B86663)

-

Methanol (B129727) (HPLC grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric)

-

HPLC or LC-MS system with a UV or mass spectrometer detector

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Acidify the 1 L water sample to a pH of approximately 2 with a suitable acid.

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of methylene chloride and shake vigorously for 2-3 minutes, periodically venting the funnel.

-

Allow the layers to separate and drain the methylene chloride (bottom layer) into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of methylene chloride, combining the extracts.[5]

-

-

Sample Preparation (Solid-Phase Extraction):

-

Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by reagent water.

-

Pass the water sample through the cartridge at a controlled flow rate.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a small volume of an appropriate solvent (e.g., methanol or ethyl acetate).

-

-

Drying and Concentration:

-

Pass the combined extract through a column containing anhydrous sodium sulfate to remove residual water.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Exchange the solvent to methanol if necessary for HPLC analysis.[5]

-

-

Instrumental Analysis:

-

Inject an aliquot of the concentrated sample into the HPLC or LC-MS system.

-

Separate the analytes using a suitable column (e.g., C18) and mobile phase gradient.

-

Detect and quantify the analytes using a UV detector (e.g., at 254 nm) or a mass spectrometer in selected ion monitoring (SIM) mode.[10]

-

-

Quantification:

-

Prepare a calibration curve using standards of known concentrations of cyanazine and cyanazine amide.

-

Calculate the concentration of the analytes in the original sample based on the calibration curve.

-

Caption: General workflow for the analysis of cyanazine in water samples.

Determination of Cyanazine and Metabolites in Soil

This protocol outlines a general method for extracting and analyzing cyanazine and its metabolites from soil.

Objective: To determine the concentration of cyanazine and its metabolites, including cyanazine amide, in soil samples.

Materials:

-

Soil sample (e.g., 5 g)

-

Methanol/water solution (e.g., 50:50 v/v)

-

Methanol/0.1 N NaOH solution

-

Centrifuge

-

Sonic disruptor

-

HPLC system with UV or MS detection

Procedure:

-

Initial Extraction:

-

Weigh 5 g of homogenized soil into a centrifuge tube.

-

Add 50 mL of a 50:50 (v/v) methanol/water solution.

-

Extract using a sonic disruptor for a specified time (e.g., 4 minutes).[11]

-

Centrifuge the sample and decant the supernatant.

-

-

Secondary Extraction (for bound residues):

-

To the soil pellet from the previous step, add a methanol/0.1 N NaOH solution.

-

Repeat the sonication and centrifugation steps.[11]

-

Decant and combine the supernatants if required by the analytical method.

-

-

Extract Cleanup and Preparation:

-

The extracts may require cleanup using SPE to remove interfering matrix components.

-

The pH of the extract may need to be adjusted before analysis.

-

Concentrate the extract if necessary and reconstitute in the mobile phase.

-

-

Instrumental Analysis:

-

Analyze the prepared extracts using HPLC with a suitable column (e.g., ODS or mixed-mode) and detector.[11]

-

-

Quantification:

-

Quantify the analytes against a calibration curve prepared in a matrix-matched solvent to account for matrix effects.

-

Conclusion

Cyanazine and its primary metabolite, cyanazine amide, are of significant interest in environmental science and toxicology. Understanding their chemical properties, fate, and toxicological effects is crucial for assessing their impact on ecosystems and human health. The analytical methods outlined in this guide provide a framework for the reliable detection and quantification of these compounds, which is essential for monitoring and regulatory purposes. Further research into the signaling pathways affected by these compounds could provide deeper insights into their mechanisms of toxicity.

References

- 1. Cyanazine - Wikipedia [en.wikipedia.org]

- 2. EXTOXNET PIP - CYANAZINE [extoxnet.orst.edu]

- 3. health.state.mn.us [health.state.mn.us]

- 4. Cyanazine Amide | CAS 36576-42-8 | LGC Standards [lgcstandards.com]

- 5. cdn.who.int [cdn.who.int]

- 6. Cyanazine [sitem.herts.ac.uk]

- 7. Effects of Atrazine, Cyanazine, and Procyazine on the Photochemical Reactions of Isolated Chloroplasts | Weed Science | Cambridge Core [cambridge.org]

- 8. Cyanazine | C9H13ClN6 | CID 30773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. deq.mt.gov [deq.mt.gov]

- 10. epa.gov [epa.gov]

- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Deethylcyanazine Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deethylcyanazine acid (DCAC) is a significant degradation product of the triazine herbicide cyanazine (B135985). Its persistence in the environment, particularly in groundwater, has made it a compound of interest for environmental scientists and toxicologists. More recently, deethylcyanazine acid has been identified as a potent inhibitor of protein kinases, suggesting its potential as a lead compound in anticancer drug development through the induction of apoptosis. This technical guide provides a comprehensive overview of the molecular and chemical properties of deethylcyanazine acid, its formation, analytical methods for its detection, and its biological significance.

Molecular and Physicochemical Properties

Deethylcyanazine acid, systematically named N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine, is a metabolite of the herbicide cyanazine.[1] Its molecular and physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀ClN₅O₂ | [2][3] |

| Molecular Weight | 231.64 g/mol | [2][3] |

| CAS Number | 36749-35-6 | [4][5] |

| Systematic Name | Alanine, N-(4-amino-6-chloro-1,3,5-triazin-2-yl)-2-methyl- | [2] |

| Melting Point | 282 °C | [3] |

| Appearance | White crystalline powder | [6] |

Note on Physicochemical Data: There are conflicting reports regarding the melting and boiling points of deethylcyanazine acid. One source lists a melting point of -43.8 °C and a boiling point of 81.6 °C; however, this is likely for a solution of the compound in acetonitrile.[4] The melting point of 282 °C is for the pure compound.

Environmental Significance and Occurrence

Deethylcyanazine acid is a major and persistent metabolite of cyanazine, an herbicide previously used extensively in agriculture.[3][7] Following the cessation of cyanazine use, its degradates, including deethylcyanazine acid, continue to be detected in groundwater.[8]

Studies have shown that deethylcyanazine acid is one of the most frequently detected cyanazine-related compounds in groundwater samples, often at higher concentrations than the parent compound.[8][9] For instance, in a study of groundwater in Iowa, deethylcyanazine acid accounted for a significant portion of the total measured concentration of cyanazine and its degradates.[9]

Table 2: Frequency of Detection of Cyanazine and its Degradates in Iowa Groundwater

| Compound | Frequency of Detection (%) |

| Deethylcyanazine acid (DCAC) | 32.8 |

| Cyanazine acid (CAC) | 29.7 |

| Cyanazine amide (CAM) | 17.2 |

| Deethylcyanazine (DEC) | 3.1 |

| Cyanazine | 3.1 |

Source: Adapted from Kolpin et al. 2001.[8]

Formation and Degradation Pathway

Deethylcyanazine acid is formed in the environment through the microbial and chemical degradation of cyanazine.[10][11] The degradation process involves the de-ethylation of the parent cyanazine molecule and subsequent hydrolysis of the nitrile group to a carboxylic acid.[2][10]

Below is a diagram illustrating the degradation pathway of cyanazine to deethylcyanazine acid and other metabolites.

Experimental Protocols: Analytical Methods

The detection and quantification of deethylcyanazine acid in environmental samples are primarily achieved using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Principle: This is the most common and sensitive method for the analysis of deethylcyanazine acid in water samples.[8] The method involves the separation of the analyte from the sample matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

Sample Preparation (Solid Phase Extraction - SPE):

-

Filter water samples through a 0.7-µm glass fiber filter.

-

Pass a 1 L water sample through a C18 solid-phase extraction cartridge.

-

Elute the analytes from the cartridge with a suitable solvent, such as ethyl acetate (B1210297).

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).[12]

-

Mobile Phase: A gradient of methanol (B129727) and water, often with an ammonium (B1175870) acetate buffer.[12]

-

Flow Rate: 0.2 to 0.4 mL/min.

-

Injection Volume: 5 to 20 µL.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for deethylcyanazine acid.

-

Detection Limit: Method detection limits are typically in the low nanogram per liter (ng/L) range.[13]

Direct Aqueous Injection (DAI) LC-MS/MS

For samples with higher concentrations or as a rapid screening method, direct aqueous injection without prior solid-phase extraction can be utilized.[7] This method reduces sample preparation time but may be more susceptible to matrix interference.[14]

Biological Activity and Therapeutic Potential

Recent studies have indicated that deethylcyanazine acid exhibits potent biological activity beyond its role as a pesticide metabolite. It has been identified as an inhibitor of protein kinases and can induce apoptosis in cancer cells, suggesting its potential for development as an anticancer therapeutic.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[15] Their dysregulation is a hallmark of many cancers.[16] Deethylcyanazine acid has been shown to inhibit protein kinases, although the specific kinases targeted are a subject of ongoing research. By inhibiting these kinases, deethylcyanazine acid can disrupt the signaling pathways that promote cancer cell survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells.[17] Cancer cells often evade apoptosis, leading to uncontrolled proliferation.[18] Deethylcyanazine acid has been shown to induce apoptosis in cancer cells. The induction of apoptosis is a key mechanism for the efficacy of many anticancer drugs.[19]

The apoptotic pathway is complex and can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways.[19] Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic program. The inhibition of protein kinases by deethylcyanazine acid likely triggers the intrinsic apoptotic pathway.

Conclusion

Deethylcyanazine acid is a molecule with dual significance. As an environmental contaminant, its persistence and prevalence in water sources necessitate continued monitoring and toxicological assessment. As a potential therapeutic agent, its ability to inhibit protein kinases and induce apoptosis in cancer cells opens a promising avenue for further research and drug development. This technical guide has provided a foundational understanding of deethylcyanazine acid, and it is hoped that it will serve as a valuable resource for researchers in both environmental science and oncology.

References

- 1. MAGIC Knowledge Base - Deethylcyanazine acid [magic.eco]

- 2. deq.mt.gov [deq.mt.gov]

- 3. health.state.mn.us [health.state.mn.us]

- 4. accustandard.com [accustandard.com]

- 5. health.state.mn.us [health.state.mn.us]

- 6. Cyanazine | C9H13ClN6 | CID 30773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. envirosymposium.group [envirosymposium.group]

- 8. Occurence of cyanazine compounds in groundwater: degradates more prevalent than the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.who.int [cdn.who.int]

- 11. ccme.ca [ccme.ca]

- 12. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 13. usgs.gov [usgs.gov]

- 14. apps.nelac-institute.org [apps.nelac-institute.org]

- 15. Cyclin-dependent protein serine/threonine kinase inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The cyclin-dependent kinases pathway as a target for prostate cancer treatment: rationale and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

Stability of Cyanazine: An In-depth Technical Guide on pH and UV Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the triazine herbicide, cyanazine (B135985), under various pH and ultraviolet (UV) light conditions. Understanding the degradation kinetics and pathways of cyanazine is critical for environmental fate assessment, water treatment process development, and for professionals in drug development who may encounter triazine structures. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of degradation pathways and experimental workflows.

Introduction to Cyanazine Stability

Cyanazine, 2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile, is a selective herbicide used for the control of annual grasses and broadleaf weeds.[1] Its environmental persistence and potential for water contamination are of significant concern. The stability of cyanazine is primarily influenced by pH and exposure to UV radiation, which dictate its degradation rate and the formation of various transformation products. Abiotic degradation processes, particularly hydrolysis and photolysis, are key factors in its environmental fate.

Data Presentation: Stability of Cyanazine

The following tables summarize the available quantitative and qualitative data on the stability of cyanazine under different pH and UV conditions.

Hydrolytic Stability of Cyanazine

Cyanazine exhibits significant stability in neutral and near-neutral aqueous solutions, with its degradation rate increasing under acidic and alkaline conditions. The hydrolysis of cyanazine is a critical degradation pathway that proceeds via nucleophilic substitution of the chlorine atom on the triazine ring by a hydroxyl group, as well as transformation of the nitrile group.

| pH | Temperature (°C) | Half-life (t½) | Reference |

| 4 | 25 | 205 hours | [2] |

| 5 | Ambient | > 30 days | [1] |

| 5.5 - 9.9 | 25 | ≥ 200 days | [2] |

| 7 | Ambient | > 30 days | [1] |

| 9 | Ambient | > 30 days | [1] |

Table 1: Hydrolytic Degradation of Cyanazine at Various pH Levels.

Photolytic Stability of Cyanazine

| UV Condition | Observation | Reference |

| UV Light | Very stable | [2] |

| Field Conditions | Minimal losses by photodecomposition | [1] |

Table 2: Photolytic Degradation of Cyanazine.

Experimental Protocols

This section details the methodologies for conducting hydrolysis and photolysis studies of cyanazine.

Hydrolysis Study Protocol

The rate of hydrolysis of cyanazine can be determined by incubating sterile aqueous solutions of the compound at various pH values and temperatures in the dark.

1. Preparation of Buffer Solutions:

-

Prepare a series of sterile buffer solutions at the desired pH values (e.g., pH 4, 5, 7, 9, and 12). Buffers should be chosen to be stable and not interfere with the analysis. For example, acetate (B1210297) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH can be used.

2. Sample Preparation:

-

Prepare a stock solution of cyanazine in a water-miscible organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure solubility.

-

Add a small aliquot of the stock solution to each buffer solution to achieve the desired initial concentration of cyanazine. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid co-solvent effects.

3. Incubation:

-

Dispense the cyanazine-spiked buffer solutions into sterile, sealed vials and incubate them at a constant temperature (e.g., 25°C) in the dark to prevent photolysis.

4. Sampling and Analysis:

-

At predetermined time intervals, withdraw samples from the vials.

-

Analyze the concentration of cyanazine and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

5. Data Analysis:

-

Plot the natural logarithm of the cyanazine concentration versus time. If the plot is linear, the degradation follows first-order kinetics.

-

The first-order rate constant (k) can be determined from the slope of the line (slope = -k).

-

The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Photolysis Study Protocol

The photolytic degradation of cyanazine can be studied by exposing aqueous solutions of the compound to a controlled UV light source.

1. Sample Preparation:

-

Prepare aqueous solutions of cyanazine in sterile, purified water or buffer solutions of desired pH as described in the hydrolysis protocol.

2. Irradiation:

-

Place the solutions in quartz tubes (which are transparent to UV light) and expose them to a controlled UV light source. A xenon arc lamp or a mercury vapor lamp can be used to simulate sunlight. The spectral output and intensity of the lamp should be characterized.

-

Run parallel control samples in the dark to account for any hydrolysis or other non-photolytic degradation.

3. Sampling and Analysis:

-

At selected time intervals, collect samples from both the irradiated and dark control solutions.

-

Analyze the samples for the concentration of cyanazine and its photoproducts using HPLC or a similar analytical technique.

4. Data Analysis:

-

Calculate the rate of photolysis by subtracting the degradation rate in the dark control from the rate in the irradiated sample.

-

Determine the photolysis rate constant and half-life as described for the hydrolysis study.

-

The quantum yield (Φ) can be determined if the molar absorption coefficient of cyanazine and the photon flux of the light source are known.

Visualization of Degradation and Experimental Workflow

Cyanazine Degradation Pathway

The degradation of cyanazine under both acidic and alkaline conditions primarily involves hydrolysis of the chlorine and nitrile groups. The following diagram illustrates the proposed degradation pathways based on identified products.

Caption: Proposed degradation pathway of cyanazine via hydrolysis.

Experimental Workflow for Cyanazine Stability Studies

The following flowchart outlines a typical experimental workflow for investigating the stability of cyanazine under different pH and UV conditions.

References

The Complex Dance of Cyanazine in Soil: An In-depth Technical Guide to Adsorption and Desorption Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the adsorption and desorption of the herbicide cyanazine (B135985) in soil environments. Understanding these processes is critical for predicting its environmental fate, assessing potential risks of groundwater contamination, and developing effective remediation strategies. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to facilitate a deeper understanding for researchers, environmental scientists, and professionals in related fields.

Core Mechanisms: A Balancing Act of Affinity

The persistence and mobility of cyanazine in soil are primarily dictated by the dynamic equilibrium between its dissolved state in the soil solution and its bound state to soil particles. This balance is governed by two opposing processes: adsorption (sorption) and desorption.

Adsorption is the process by which cyanazine molecules adhere to the surface of soil colloids, which include clay minerals and organic matter. This binding reduces the concentration of cyanazine in the soil solution, thereby limiting its immediate bioavailability for weed control, microbial degradation, and leaching.

Desorption is the reverse process, where adsorbed cyanazine molecules are released back into the soil solution. This process can be influenced by changes in environmental conditions, such as rainfall, which can lead to the gradual release of the herbicide over time, potentially causing prolonged environmental exposure.

The interplay between adsorption and desorption is influenced by a multitude of factors, including the physicochemical properties of both cyanazine and the soil. Key influencing factors include:

-

Soil Organic Matter (SOM): SOM is a crucial factor in cyanazine adsorption.[1] Soils with higher organic matter content exhibit a greater capacity for cyanazine adsorption.[1][2] This is attributed to the large surface area and abundance of functional groups on organic matter that can interact with the cyanazine molecule.

-

Soil pH: As a weak base, the adsorption of cyanazine, a triazine herbicide, is significantly affected by soil pH.[1][3] In acidic soils (lower pH), cyanazine can become protonated, leading to a positive charge and increased adsorption to negatively charged soil colloids.[1][3] Conversely, in neutral or alkaline soils, cyanazine remains in its molecular form, which is less strongly adsorbed and therefore more mobile.[3]

-

Clay Content and Type: Clay minerals, with their layered structure and charged surfaces, contribute to cyanazine adsorption.[4][5] The extent of adsorption is influenced by the type and amount of clay present in the soil.[4][5]

-

Temperature and Moisture: These environmental factors primarily influence the rate of cyanazine degradation, which in turn affects the amount of cyanazine available for adsorption and desorption.[1][2] Higher temperatures and optimal moisture levels generally accelerate microbial degradation.[1]

Quantitative Insights: Adsorption and Desorption Data

The adsorption and desorption behavior of cyanazine in soil is often quantified using isotherm models, such as the Freundlich and Langmuir models. These models describe the relationship between the concentration of cyanazine in the soil solution and the amount adsorbed onto the soil particles at equilibrium. The key parameters from these models, along with the soil distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc), provide valuable data for comparing the sorption potential of cyanazine across different soil types.

| Soil Type | Freundlich Adsorption Coefficient (Kf) (mg^(1-1/n)·L^(1/n)/kg) | Freundlich Exponent (1/n) | Distribution Coefficient (Kd) (mL/g) | Organic Carbon-Normalized Adsorption Coefficient (Koc) (mL/g) | Reference |

| Phaeozem | 3.213 | 0.529 | - | - | [1][6] |

| Yellow Cinnamon | 2.871 | 0.493 | - | - | [1][6] |

| Inceptisol | 2.486 | 0.482 | - | - | [1][6] |

| Sandy Loam | 2.146 | 0.469 | - | - | [1][6] |

| Norfolk Loamy Sand | 0.64 | < 0.85 | - | - | [4][7] |

| Dundee Conventional-Tillage (CT) Silt Loam | - | < 0.85 | - | - | [4][7] |

| Tunica Silty Clay | - | < 0.85 | - | - | [4][7] |

| Dundee No-Tillage (NT) Silt Loam | 4.75 | < 0.85 | - | - | [4][7] |

| Bosket Silt Loam | - | - | 1.67 - 1.82 | - | [4][5] |

| Dubbs Silt Loam | - | - | 1.92 - 2.15 | - | [4][5] |

| Sharkey Silty Clay | - | - | 3.65 - 3.96 | - | [4][5] |

Note: A higher Kf or Kd value indicates stronger adsorption and lower mobility of cyanazine in the soil. The Freundlich exponent (1/n) provides information on the non-linearity of the adsorption process.

Visualizing the Process: Diagrams and Workflows

To better illustrate the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.

Caption: The dynamic equilibrium of cyanazine adsorption and desorption in soil.

Caption: Key factors influencing the adsorption of cyanazine in soil.

Caption: A typical experimental workflow for studying cyanazine adsorption in soil.

Detailed Experimental Protocols

The following protocols are based on methodologies cited in the literature for studying the adsorption and desorption of cyanazine in soil.

Protocol 1: Batch Equilibrium Adsorption Experiment

This method is widely used to determine the extent of pesticide adsorption to soil.

1. Soil Preparation:

-

Collect soil samples from the desired depth.

-

Air-dry the soil samples at room temperature for 72 hours.[8]

-

Homogenize and sieve the soil through a 2-mm mesh to remove large debris and ensure uniformity.[1][8]

-

Characterize the soil for properties such as pH, organic matter content, and particle size distribution (sand, silt, clay).[1][8]

2. Cyanazine Solution Preparation:

-

Prepare a stock solution of analytical grade cyanazine in a suitable solvent like methanol (B129727).[1]

-

Prepare a series of working solutions of known cyanazine concentrations (e.g., 1, 5, 10, 15, 20, and 25 mg/L) by diluting the stock solution with a background electrolyte solution, typically 0.01 M CaCl2.[1][8] The CaCl2 solution helps to maintain a constant ionic strength and mimics the soil solution.

3. Adsorption Assay:

-

Weigh a specific amount of the prepared soil (e.g., 3 g or 5 g) into centrifuge tubes.[1][7]

-

Add a known volume of a cyanazine working solution to each tube (e.g., 6 mL or 10 mL), resulting in a specific soil-to-solution ratio (e.g., 1:2).[1][7]

-

Seal the tubes and shake them on a mechanical shaker at a constant speed (e.g., 170 rpm) and temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 12 or 24 hours).[1][8] Preliminary kinetic studies are recommended to determine the exact equilibrium time.[1]

4. Sample Analysis:

-

After shaking, separate the solid and liquid phases by centrifugation (e.g., at 2000 g for 20 minutes).[8]

-

Filter the supernatant through a 0.22-μm syringe filter.[1]

-

Analyze the concentration of cyanazine remaining in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[1][9]

5. Data Calculation:

-

Calculate the amount of cyanazine adsorbed to the soil by subtracting the concentration in the equilibrium solution from the initial concentration.

-

Plot the amount of adsorbed cyanazine against the equilibrium concentration in the solution to generate an adsorption isotherm.

-

Fit the data to isotherm models (e.g., Freundlich, Langmuir) to determine the adsorption coefficients.

Protocol 2: Desorption Experiment

This experiment is typically performed after the adsorption experiment to assess the reversibility of the adsorption process.

1. Initial Adsorption:

-

Perform the batch equilibrium adsorption experiment as described above.

2. Desorption Steps:

-

After centrifugation and removal of the supernatant for analysis, add a fresh volume of the background electrolyte solution (0.01 M CaCl2 without cyanazine) to the soil pellet.[8]

-

Resuspend the soil and shake the tubes again under the same conditions as the adsorption experiment (e.g., for 24 hours).[8]

-

Centrifuge and analyze the cyanazine concentration in the supernatant.[8]

-

This process can be repeated for several cycles to evaluate the extent of desorption over time.[8]

3. Data Calculation:

-

Calculate the amount of cyanazine desorbed in each step.

-

The difference between the amount of cyanazine initially adsorbed and the total amount desorbed represents the amount of irreversibly bound cyanazine.

Protocol 3: Analytical Quantification of Cyanazine

Accurate quantification of cyanazine in soil extracts and solutions is crucial.

1. Extraction from Soil (for degradation or residue studies):

-

Extract cyanazine and its metabolites from soil samples using a solvent mixture, such as methanol/water (e.g., 1:1 v/v), often with the aid of sonication.[9][10]

-

For metabolites strongly bound to the soil matrix, a second extraction with a more aggressive solvent like methanol/0.1 N NaOH may be necessary.[9]

2. Instrumental Analysis:

-

High-Performance Liquid Chromatography (HPLC): A common method for cyanazine analysis.[9][11]

-

Column: Reverse-phase columns like C18 or RP8 are typically used.[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate (B1210297) at a specific pH) and an organic solvent (e.g., methanol or acetonitrile).[9]

-

Detection: UV detection at a wavelength where cyanazine shows maximum absorbance.[9]

-

-

Gas Chromatography (GC): Can also be used for cyanazine quantification, often coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS) for higher sensitivity and selectivity.[1]

This in-depth guide provides a foundational understanding of the critical processes of cyanazine adsorption and desorption in soil. By utilizing the provided data, protocols, and visual aids, researchers can better design experiments, interpret results, and contribute to a more comprehensive understanding of the environmental behavior of this herbicide.

References

- 1. pjoes.com [pjoes.com]

- 2. researchgate.net [researchgate.net]

- 3. northcentralfertility.com [northcentralfertility.com]

- 4. researchgate.net [researchgate.net]

- 5. Sorption–desorption of cyanazine in three Mississippi delta soils | Weed Science | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]